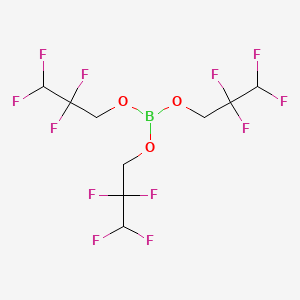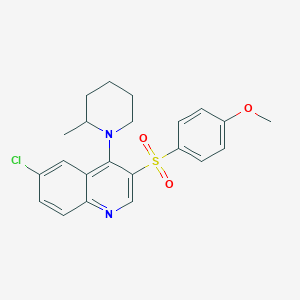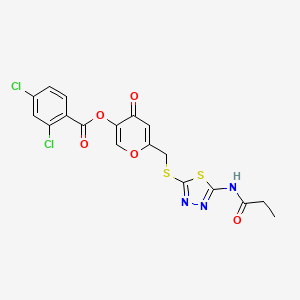
N-(2-(3-fluorophenyl)-2-methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-fluorophenyl)-2-methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamide, also known as compound 1, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. This compound belongs to the class of isoxazole sulfonamides, which are known for their diverse biological activities.
科学的研究の応用
Fluorescent Molecular Probes
The synthesis and spectral properties of fluorescent solvatochromic dyes, including derivatives of 2,5-diphenyloxazoles, have been studied for their potential as fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, which can be correlated with the solvent polarity parameter. Their application in developing ultra-sensitive fluorescent molecular probes could be significant for studying various biological events and processes (Diwu et al., 1997).
Enzyme Inhibitory Activities
Research into polymethoxylated-pyrazoline benzene sulfonamides has revealed their potential in inhibiting carbonic anhydrase isoenzymes, with implications for tumor and non-tumor cell lines. These compounds have shown superior inhibitory activity compared to reference compounds, highlighting their relevance in medical chemistry and potential therapeutic applications (Kucukoglu et al., 2016).
Anticancer Drug Development
Studies on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds have shown potential light harvesting properties. These compounds have been investigated for their role in the development of novel inhibitor molecules for the Topoisomerase II enzyme, which could be crucial for anticancer drug development (Sheena Mary et al., 2019).
Novel Chemical Compounds
Research into sulfonamide-derived compounds and their transition metal complexes has explored the synthesis, biological evaluation, and structural analysis of new ligands and their metal complexes. These studies provide insights into the potential antibacterial, antifungal, and cytotoxic activities of these compounds, which could lead to the development of new therapeutic agents (Chohan & Shad, 2011).
特性
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O4S/c1-9-14(10(2)21-17-9)22(18,19)16-8-13(20-3)11-5-4-6-12(15)7-11/h4-7,13,16H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEXBUURSSIBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-fluorophenyl)-2-methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2515965.png)


![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2515970.png)
![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2515971.png)



![5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B2515976.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2515977.png)

![1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one](/img/structure/B2515982.png)